molecular formula C9H10N2O3 B4916742 methyl 2-benzoylhydrazinecarboxylate CAS No. 29430-29-3

methyl 2-benzoylhydrazinecarboxylate

Cat. No.: B4916742
CAS No.: 29430-29-3
M. Wt: 194.19 g/mol
InChI Key: OGBVOMRWWLBASF-UHFFFAOYSA-N
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Description

Methyl 2-benzoylhydrazinecarboxylate is a hydrazine derivative featuring a benzoyl group (C₆H₅CO-) and a methyl ester moiety. Structurally, it comprises a hydrazinecarboxylate backbone (NH-NH-COO-) with substituents that influence its reactivity, solubility, and biological activity.

The benzoyl group in this compound may enhance lipophilicity and binding affinity compared to simpler aryl substituents, as seen in structurally similar compounds .

Properties

IUPAC Name

methyl N-benzamidocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBVOMRWWLBASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294149
Record name methyl 2-benzoylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29430-29-3
Record name NSC94787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-benzoylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzoylhydrazinecarboxylate can be synthesized through the reaction of methyl hydrazinocarboxylate with benzoyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

[ \text{Methyl hydrazinocarboxylate} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzoyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzoylhydrazinecarboxylates.

Scientific Research Applications

Methyl 2-benzoylhydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based therapeutics.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-benzoylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The hydrazine moiety can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Key Differences :

  • Methyl 2-benzoylhydrazinecarboxylate replaces the phenyl group with a benzoyl moiety (C₆H₅CO-), increasing electron-withdrawing effects and conjugation. This alteration likely enhances stability and influences intermolecular interactions in biological systems .
2.2. Hydrazinecarbothioamides (e.g., Compounds 5a–o)
  • General Formula : R-NH-NH-CS-NH-Ar (variable substituents).
  • Synthesis : Derived from cyclized benzoxazole carboxylates treated with hydrazine hydrate and arylisothiocyanates .
  • Applications : Demonstrated antimicrobial and antifungal activities in studies.

Key Differences :

  • The thioamide group (-CS-NH₂) in hydrazinecarbothioamides introduces sulfur, affecting hydrogen bonding and redox properties. This compound lacks sulfur but includes a carbonyl group, which may improve solubility in polar solvents .
2.3. N'-(Substituted Benzylidene)-Benzohydrazides (e.g., 3a–3b)
  • General Formula : Ar-CO-NH-N=CH-Ar'.
  • Synthesis : Condensation of benzohydrazides with substituted benzaldehydes .

Key Differences :

  • This compound retains a methyl ester instead of forming a Schiff base. This structural simplicity may reduce metal-binding capacity but improve hydrolytic stability .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Pathway Applications
This compound* C₉H₁₁N₂O₃ 195.19 (calculated) Benzoyl, methyl ester Hydrazine + benzoyl ester Pharmaceutical intermediates
Benzyl 2-phenylhydrazinecarboxylate C₁₄H₁₄N₂O₂ 242.28 Phenyl, benzyl ester Benzyl chloroformate + phenylhydrazine Organic synthesis intermediates
Hydrazinecarbothioamides Variable ~250–300 Thioamide, aryl Cyclization + arylisothiocyanates Antimicrobial agents
N'-Benzylidene-benzohydrazides C₁₄H₁₂N₂O₂ 240.26 Schiff base, benzoyl Condensation with benzaldehydes Anticancer research

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